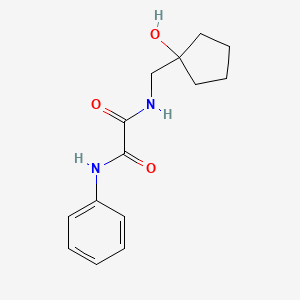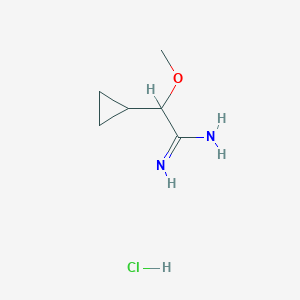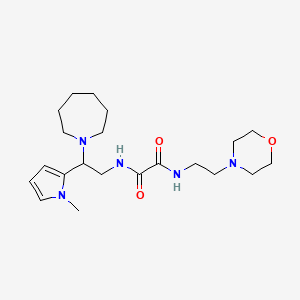![molecular formula C10H7Cl2N3O B2574292 3-氯-4-[(5-氯嘧啶-2-基)氧基]苯胺 CAS No. 105355-37-1](/img/structure/B2574292.png)
3-氯-4-[(5-氯嘧啶-2-基)氧基]苯胺
描述
“3-Chloro-4-[(5-chloropyrimidin-2-yl)oxy]aniline” is a chemical compound with the CAS Number: 105355-37-1 . It has a molecular weight of 256.09 and is used in various scientific experiments due to its unique properties.
Molecular Structure Analysis
The IUPAC name of this compound is 3-chloro-4-((5-chloropyrimidin-2-yl)oxy)aniline . The InChI code is 1S/C10H7Cl2N3O/c11-6-4-14-10(15-5-6)16-9-2-1-7(13)3-8(9)12/h1-5H,13H2 .Physical And Chemical Properties Analysis
This compound is stored at room temperature . and is in the form of an oil .科学研究应用
合成和抗菌活性
该化合物通常涉及合成具有潜在抗菌特性的复杂分子。例如,由涉及氯嘧啶和苯胺结构的反应合成的衍生物已显示出对各种细菌和真菌菌株的显着抗菌活性。这些化合物基于光谱数据进行表征,并对其生物活性进行评估,证明了该化合物在开发新的抗菌剂中的作用 (Shriram H. Bairagi、A. Bhosale 和 M. Deodhar,2009 年;M. M. Edrees、T. Farghaly、F. El‐Hag 和 M. Abdalla,2010 年)。
结构分析和表征
该化合物还作为结构分析研究中的关键中间体。例如,涉及氯嘧啶-苯胺衍生物的晶体学研究提供了分子几何形状、氢键和分子相互作用的见解,有助于更深入地了解生物活性的结构基础 (贾成李、薛庆秋、于洪峰和林泉,2007 年)。
生物活性分子的合成
大量研究集中在利用氯嘧啶-苯胺衍生物合成在治疗各种疾病中具有潜在应用的生物活性分子。这包括开发具有抗肿瘤、抗菌和酶抑制剂活性的化合物。化学反应的多功能性和引入多个官能团的能力使该化合物成为药物化学中的宝贵工具 (A. El-Reedy、A. Ayyad 和 A. S. Ali,1989 年;M. Naseer 和 S. Hameed,2012 年)。
属性
IUPAC Name |
3-chloro-4-(5-chloropyrimidin-2-yl)oxyaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2N3O/c11-6-4-14-10(15-5-6)16-9-2-1-7(13)3-8(9)12/h1-5H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQPORDRGBPPVJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)Cl)OC2=NC=C(C=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-[(5-chloropyrimidin-2-yl)oxy]aniline | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-Furan-2-ylmethyl-N'-(4-methoxy-phenyl)-6-morpholin-4-yl-[1,3,5]triazine-2,4-diamine](/img/structure/B2574216.png)
![N-(3,5-dimethylphenyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2574217.png)
![(E)-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-methyl-3-phenylacrylamide](/img/structure/B2574219.png)



![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2574225.png)
![2-[(4-Phenoxyphenyl)amino]pyridine-3-sulfonamide](/img/structure/B2574227.png)
![N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-4-[4-[(6-methylsulfonyl-1,3-benzothiazol-2-yl)carbamoyl]phenoxy]benzamide](/img/structure/B2574229.png)

![1-[3-(1,2,4-Triazol-1-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2574231.png)